molecular formula C12H8Cl3N3OS B2858804 5-chloro-N-(3,5-dichlorophenyl)-2-methylsulfanylpyrimidine-4-carboxamide CAS No. 898648-36-7

5-chloro-N-(3,5-dichlorophenyl)-2-methylsulfanylpyrimidine-4-carboxamide

Cat. No. B2858804
CAS RN: 898648-36-7
M. Wt: 348.63
InChI Key: BYOUXKCTJRYTKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-N-(3,5-dichlorophenyl)-2-methylsulfanylpyrimidine-4-carboxamide, also known as CP-690,550, is a small molecule inhibitor of the Janus kinase (JAK) family of enzymes. JAKs play a critical role in the signaling pathways of cytokines and growth factors, making them an attractive target for therapeutic intervention in a variety of inflammatory and autoimmune diseases. CP-690,550 has been extensively studied for its potential use in treating conditions such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Scientific Research Applications

Synthesis and Structural Analysis

Research on compounds structurally related to 5-chloro-N-(3,5-dichlorophenyl)-2-methylsulfanylpyrimidine-4-carboxamide often involves their synthesis and detailed structural analysis. For example, studies have demonstrated methods for synthesizing various pyrimidine derivatives, including those with potential as kinase inhibitors, by exploring different substituents on the pyrimidine ring to enhance their biological activity (Wada et al., 2012). These compounds, including 5-fluoropyrimidines, are noted for their role in anticancer therapies, emphasizing the significance of structural variations for medicinal chemistry (Wada et al., 2012).

Antimicrobial and Antipathogenic Activities

Several pyrimidine derivatives have been evaluated for their antimicrobial and antipathogenic activities. For instance, thiourea derivatives, including those with dichlorophenyl groups, have shown potential against bacterial strains, highlighting their importance in developing new antimicrobial agents with specific properties (Limban et al., 2011). The ability of these compounds to interact with bacterial cells, especially those capable of forming biofilms, suggests their utility in addressing antibiotic resistance and biofilm-associated infections.

Potential as Anticancer Agents

Research into pyrimidine derivatives extends to their potential as anticancer agents. Novel pyrazolopyrimidines derivatives, for instance, have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, illustrating the broad scope of pyrimidine chemistry in therapeutic applications (Rahmouni et al., 2016). These studies underscore the importance of pyrimidine and its derivatives in drug development, particularly in oncology and inflammation-related disorders.

properties

IUPAC Name

5-chloro-N-(3,5-dichlorophenyl)-2-methylsulfanylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl3N3OS/c1-20-12-16-5-9(15)10(18-12)11(19)17-8-3-6(13)2-7(14)4-8/h2-5H,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYOUXKCTJRYTKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)C(=O)NC2=CC(=CC(=C2)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(3,5-dichlorophenyl)-2-methylsulfanylpyrimidine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.